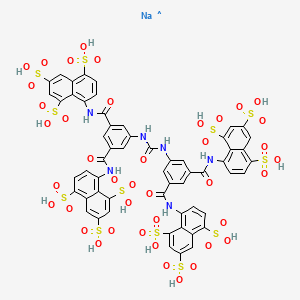
2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)-benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl Chloride is a chemical compound known for its applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its unique structure, which includes an ethoxy group, a piperazinyl sulfonyl group, and a benzoyl chloride moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl Chloride typically involves multiple steps. One common method starts with the preparation of 2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic Acid. This intermediate is then converted to the benzoyl chloride derivative using thionyl chloride or oxalyl chloride under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles.
Hydrolysis: In the presence of water, the benzoyl chloride group can hydrolyze to form the corresponding benzoic acid derivative.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are typically used to maintain reaction conditions.
Catalysts: Catalysts like pyridine or triethylamine may be used to enhance reaction rates.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoyl derivatives can be formed.
Hydrolysis Product: The primary product of hydrolysis is 2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic Acid.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl Chloride has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cardiovascular and erectile dysfunction disorders.
Organic Synthesis: The compound serves as a versatile building block in organic synthesis, enabling the creation of complex molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl Chloride involves its interaction with specific molecular targets. The benzoyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This property is particularly useful in the design of enzyme inhibitors and receptor antagonists .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic Acid: This compound is a direct precursor and shares similar structural features.
Sildenafil: Known for its use in treating erectile dysfunction, sildenafil contains a similar piperazinyl sulfonyl group.
Uniqueness
2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl Chloride is unique due to its reactive benzoyl chloride group, which allows for a wide range of chemical modifications. This reactivity makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Eigenschaften
Molekularformel |
C14H19ClN2O4S |
|---|---|
Molekulargewicht |
346.8 g/mol |
IUPAC-Name |
2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoyl chloride |
InChI |
InChI=1S/C14H19ClN2O4S/c1-3-21-13-5-4-11(10-12(13)14(15)18)22(19,20)17-8-6-16(2)7-9-17/h4-5,10H,3,6-9H2,1-2H3 |
InChI-Schlüssel |
OMUWWVGSJXIXKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonic acid](/img/structure/B13410482.png)

![(1S,2R,6S,7R)-1-methyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B13410494.png)




![2-[1-(3-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13410520.png)



![[2-(Hydroxyiminomethyl)phenyl]boronic acid](/img/structure/B13410550.png)


